(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
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Overview
Description
The compound (3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol is a complex organic molecule with multiple amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or enzymatic processes to enhance yield and selectivity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its structural complexity and versatility make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H37N5O9 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5?,6-,7+,8+,9?,10?,11-,12?,13-,14?,15-,16?,17+,18?/m0/s1 |
InChI Key |
NLVFBUXFDBBNBW-MPIDQYKOSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC([C@@H]1O)CN)O[C@H]2C(C[C@@H](C(C2O)OC3[C@H]([C@H](C(C(O3)CO)O)N)O)N)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origin of Product |
United States |
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